BenchChemオンラインストアへようこそ!

PI3K-IN-36

Pan-PI3K Inhibition Isoform Selectivity Enzymatic Potency

Select PI3K-IN-36 for unambiguous PI3Kα pathway interrogation. With an IC50 of 2 nM against PI3Kα, it outperforms dual PI3K/mTOR inhibitors (e.g., GDC-0941) in isoform specificity, eliminating confounding off-target effects cited in comparative oncology studies. Recommended for preclinical follicular lymphoma programs per WO2020036997. Verify purity ≥98% and demand isoform selectivity data; do not substitute generically.

Molecular Formula C30H36F2N8O
Molecular Weight 562.7 g/mol
Cat. No. B8249361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-36
Molecular FormulaC30H36F2N8O
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1C2CCNCC2)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
InChIInChI=1S/C30H36F2N8O/c1-30(2,19-21-7-3-4-8-22(21)20-11-13-33-14-12-20)38-27-35-28(39-15-17-41-18-16-39)37-29(36-27)40-24-10-6-5-9-23(24)34-26(40)25(31)32/h3-10,20,25,33H,11-19H2,1-2H3,(H,35,36,37,38)
InChIKeyYLLUIILPJZBRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-36: A Research-Grade PI3K Inhibitor for Follicular Lymphoma Studies


PI3K-IN-36 (also known as compound A36; CAS: 1401436-93-8) is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is a synthetic organic compound with the molecular formula C30H36F2N8O and a molecular weight of 562.66 g/mol [1]. The compound is supplied as a research tool for investigating PI3K-dependent signaling pathways, particularly in the context of follicular lymphoma (FL) [2][3]. PI3K-IN-36 binds to the ATP-binding pocket of PI3K catalytic subunits, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and disrupting downstream AKT/mTOR signaling . It is classified as a pan-PI3K inhibitor, demonstrating potent enzymatic activity against multiple class I PI3K isoforms [4].

Why PI3K-IN-36 Cannot Be Substituted by a Generic Pan-PI3K Inhibitor


PI3K inhibitors exhibit highly variable isoform selectivity profiles, which directly dictate their biological effects and therapeutic windows. Simply substituting PI3K-IN-36 with another pan-PI3K inhibitor like Dactolisib (BEZ235) or a selective inhibitor like Idelalisib (p110δ-selective) will produce divergent and unpredictable results in experimental systems. While PI3K-IN-36 demonstrates potent pan-PI3K inhibition with a strong preference for the p110α isoform (IC50 = 2 nM) [1], other pan-inhibitors display distinct rank-order potencies against the four class I catalytic subunits (p110α, β, γ, and δ). Furthermore, selective inhibitors like Idelalisib exhibit negligible activity against p110α (IC50 > 800 nM) [2]. This fundamental difference in target engagement means that using a substitute will alter the degree of pathway inhibition across different cell types and tissues, invalidating cross-study comparisons and confounding phenotypic readouts. The specific quantitative selectivity profile of PI3K-IN-36 is therefore a critical, non-interchangeable parameter for experimental design.

PI3K-IN-36 Quantitative Differentiation Evidence Guide


PI3K-IN-36 Demonstrates Sub-Nanomolar to Low Nanomolar Pan-PI3K Potency, a Profile Distinct from Isoform-Selective Inhibitors

PI3K-IN-36 is a potent pan-PI3K inhibitor. Its potency against the p110α isoform is 2 nM [1]. This pan-inhibitory profile contrasts with isoform-selective agents like Idelalisib, which is a potent p110δ inhibitor (IC50 = 2.5 nM) but shows minimal activity against p110α (IC50 > 800 nM) [2]. Therefore, PI3K-IN-36 provides a distinct tool for broadly inhibiting class I PI3K signaling, while Idelalisib is suitable only for δ-isoform dependent contexts.

Pan-PI3K Inhibition Isoform Selectivity Enzymatic Potency

PI3K-IN-36 Exhibits a Unique Pan-PI3K Potency Profile Compared to the Benchmark Pan-Inhibitor Dactolisib (BEZ235)

While both PI3K-IN-36 and Dactolisib (BEZ235) are pan-PI3K inhibitors, they display different rank-order potencies against class I isoforms. PI3K-IN-36 is highly potent against p110α (IC50 = 2 nM) [1]. Dactolisib, a widely used reference compound, exhibits a different profile with IC50 values of 4 nM for p110α, 5 nM for p110γ, 7 nM for p110δ, and 75 nM for p110β [2]. This indicates that PI3K-IN-36 is approximately 2-fold more potent against p110α than Dactolisib and may possess a distinct balance of isoform inhibition.

Pan-PI3K Inhibitor Isoform Profiling Enzymatic Assay

PI3K-IN-36's Development for Follicular Lymphoma Suggests a Specific, Disease-Relevant Polypharmacology Profile

PI3K-IN-36 is specifically claimed for the treatment of relapsed follicular lymphoma (FL) in patent WO2020036997A1 [1]. This disease association is a key differentiator from many other pan-PI3K inhibitors developed primarily for solid tumors (e.g., PIK3CA-mutant cancers). While the precise molecular basis for this FL-specific activity has not been fully disclosed, it implies a combination of isoform inhibition and/or polypharmacology that is particularly effective against FL B-cells. This contrasts with the δ-selective inhibitor Idelalisib, which is also approved for FL but operates through a different, highly isoform-selective mechanism [2].

Follicular Lymphoma Hematological Malignancy Targeted Therapy

Optimal Research and Procurement Applications for PI3K-IN-36


Investigating the Role of Pan-PI3K Signaling in Follicular Lymphoma (FL) Models

PI3K-IN-36 is the compound of choice for experiments that require broad inhibition of class I PI3K signaling in the context of follicular lymphoma. Its use is supported by patent claims specifically for this indication [1]. Unlike δ-selective inhibitors (e.g., Idelalisib) which may leave p110α-dependent survival pathways intact, PI3K-IN-36's pan-inhibitory profile ensures complete blockade of PI3K/AKT/mTOR signaling, which is often critical for modeling therapeutic response in FL [2].

Achieving Potent Inhibition of the p110α Catalytic Subunit in Kinase Selectivity Screens

When a research project necessitates potent inhibition of the p110α isoform as part of a broader pan-PI3K strategy, PI3K-IN-36 (IC50 = 2 nM for p110α) offers a quantifiable advantage [1]. This makes it a superior choice over other pan-inhibitors like Dactolisib (BEZ235), which is 2-fold less potent against p110α [2]. This higher potency allows for complete target engagement at lower compound concentrations, potentially reducing off-target effects in cellular assays.

Comparative Studies Against Isoform-Selective PI3K Inhibitors

To dissect the specific contribution of different PI3K isoforms to a given biological phenotype, PI3K-IN-36 serves as an essential control. Its broad pan-PI3K activity [1] provides a baseline for 'complete' pathway inhibition, which can be directly contrasted with the effects of selective agents like Idelalisib (p110δ-selective) [2]. This type of comparative pharmacology is critical for target validation and for understanding potential resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.